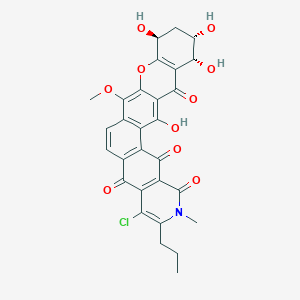
Kibdelone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kibdelone A is a bioactive heterocyclic polyketide produced by a rare soil actinomycete, Kibdelosporangium sp (MST-108465)This compound is known for its significant antibacterial and nematocidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Kibdelone A has been accomplished using several key steps:
- A one-pot oxa-Michael/Friedel-Crafts process to access the first simplified DEF ring analogues of the kibdelones .
In (III)-catalyzed arylation: of a heterocyclic quinone monoketal.
Iodine-mediated oxidative photochemical electrocyclization: for constructing the ABCD ring moiety.
Enzymatic dihydroxylation: of methyl 2-halobenzoate substrates for synthesizing activated 2-halo-cyclohexene F-ring fragments.
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Kibdelone A undergoes various chemical reactions, including:
Oxidation: Air oxidation and quinone/hydroquinone redox transformations.
Reduction: Reduction using sodium dithionite.
Substitution: Halo-Michael aldol reactions
Common Reagents and Conditions:
Oxidation: FeCl3 as an oxidant.
Reduction: Sodium dithionite in deuterated dimethyl sulfoxide.
Substitution: Iodine and other halogenating agents
Major Products Formed:
Oxidation: Conversion to kibdelone B and other related compounds.
Reduction: Formation of reduced kibdelone derivatives
Scientific Research Applications
Kibdelone A has several scientific research applications:
Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.
Biology: Investigated for its potent cytotoxic effects on human tumor cell lines.
Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity.
Mechanism of Action
The exact mechanism of action of Kibdelone A is not fully understood. it is believed to involve:
- Air oxidation and quinone/hydroquinone redox transformations.
- Keto/enol tautomerizations that aromatize ring C via a quinone methide intermediate.
- Selective cytotoxicity against tumor cell lines, possibly related to the presence of the C-7 substituted tetrahydroxanthone pharmacophore .
Comparison with Similar Compounds
- Kibdelone B: Similar structure but different stereochemistry and bioactivity.
- Kibdelone C: Shares the hexacyclic tetrahydroxanthone core but differs in the connectivity of the E/F rings.
- Isokibdelone A: An isomer with significantly lower cytotoxic potency .
Biological Activity
Kibdelone A is a polycyclic xanthone natural product isolated from the rare Australian actinomycete Kibdelosporangium sp. This compound has garnered attention due to its potent biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.
Structural Characteristics
This compound is characterized by a hexacyclic tetrahydroxanthone structure, which contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a subject of interest in cancer research.
Anticancer Activity
This compound exhibits significant anticancer activity across a range of human tumor cell lines. Key findings include:
- Cytotoxicity : this compound has demonstrated low nanomolar cytotoxicity with a GI50 value of approximately 1.2 nM against SR leukemia cells and less than 1 nM against SN12C renal carcinoma cells .
- Comparison with Analogues : In studies comparing this compound to its analogues, it was found to be more potent than isothis compound, which was 10 to 200 times less effective .
Table 1: Cytotoxicity Profiles of this compound
| Cell Line | GI50 (nM) |
|---|---|
| SR (Leukemia) | 1.2 |
| SN12C (Renal) | <1 |
| HCT116 (Colon) | 3-5 |
Despite its potent cytotoxic effects, the exact mechanism of action for this compound remains largely undefined. However, several studies have provided insights into potential pathways:
- Disruption of Actin Cytoskeleton : Research indicates that Kibdelone C, a related compound, disrupts the actin cytoskeleton without directly binding to actin or affecting its polymerization . This suggests that this compound may similarly affect cellular structures critical for cancer cell viability.
- Non-DNA Interaction : In vitro studies have ruled out common mechanisms such as direct interaction with DNA or inhibition of topoisomerase .
Case Studies and Comparative Analysis
Research involving the National Cancer Institute (NCI) 60-cell line panel has shown that Kibdelones A-C exhibit unique profiles in terms of cancer cell growth inhibition. For instance, while all three compounds displayed potent activity, their interconversion under assay conditions complicates direct comparisons .
Table 2: Comparative Analysis of Kibdelones
| Compound | GI50 (nM) | Activity Profile |
|---|---|---|
| This compound | <1 | Potent against various tumor types |
| Kibdelone B | <5 | Active but less potent than A |
| Kibdelone C | <1 | Similar potency; potential pro-drug status |
Properties
Molecular Formula |
C29H24ClNO10 |
|---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |
InChI |
InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |
InChI Key |
VXXQRIDYOXHDCN-MZFXBISCSA-N |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















